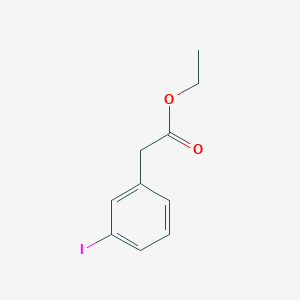

Ethyl 2-(3-iodophenyl)acetate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 2-(3-iodophenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11IO2/c1-2-13-10(12)7-8-4-3-5-9(11)6-8/h3-6H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFIJJIQLANZBQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC(=CC=C1)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Aryl Acetate Derivatives in Organic Synthesis

Aryl acetate (B1210297) derivatives are a significant class of compounds in organic synthesis, primarily serving as versatile precursors for a multitude of chemical transformations. Their importance stems from the reactivity of both the aryl and acetate moieties. The ester group can be readily hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol. The methylene (B1212753) group adjacent to the carbonyl, as seen in arylacetates, is activated and can be deprotonated to form an enolate. These enolates are powerful nucleophiles in a variety of reactions, including aldol (B89426) condensations and cycloadditions, for the formation of new carbon-carbon bonds.

Furthermore, the aryl portion of these molecules can be functionalized to participate in a wide array of synthetic transformations. When substituted with a halogen, such as iodine, the aryl ring becomes a prime substrate for transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecular frameworks from simpler starting materials.

Overview of Ethyl 2 3 Iodophenyl Acetate As a Versatile Synthetic Intermediate

Ethyl 2-(3-iodophenyl)acetate stands out as a particularly useful synthetic intermediate due to the strategic placement of its functional groups. The iodine atom at the meta-position of the phenyl ring provides a reactive handle for a variety of powerful bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.

One of the most common methods for the synthesis of this compound is through the esterification of 2-(3-iodophenyl)acetic acid. This reaction is typically carried out by reacting the carboxylic acid with ethanol (B145695) in the presence of an acid catalyst, such as sulfuric acid, in a process known as Fischer esterification. uniurb.it The precursor, 2-(3-iodophenyl)acetic acid, can be synthesized from the corresponding phenylacetic acid through iodination. rsc.org

The synthetic utility of this compound is highlighted by its participation in various palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is particularly susceptible to oxidative addition to a palladium(0) catalyst, initiating a catalytic cycle that can lead to the formation of new bonds. For instance, in the Sonogashira coupling , an aryl iodide is coupled with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. mdpi.comorganic-chemistry.orglucp.netrsc.org This reaction would allow for the introduction of an alkyne substituent at the 3-position of the phenyl ring of this compound, opening pathways to a variety of subsequent transformations, including the synthesis of heterocyclic compounds like isoquinolines. organic-chemistry.orgnih.gov

Similarly, the Heck reaction provides a method for the coupling of an aryl halide with an alkene. uniurb.itmdpi.com The application of the Heck reaction to this compound would enable the formation of a new carbon-carbon bond with a variety of substituted alkenes, further expanding its synthetic potential.

The following interactive table summarizes some of the key palladium-catalyzed reactions that this compound can undergo:

| Reaction Name | Coupling Partner | Key Reagents | Product Type |

| Sonogashira Coupling | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, base | Aryl-alkyne |

| Heck Coupling | Alkene | Pd catalyst, base | Aryl-alkene |

| Suzuki Coupling | Arylboronic acid | Pd catalyst, base | Biaryl |

| Buchwald-Hartwig Amination | Amine | Pd catalyst, base, phosphine (B1218219) ligand | Aryl-amine |

The ester functionality of this compound also contributes to its versatility. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of other functional groups, or it can be directly used in reactions such as the Claisen condensation.

Scope and Strategic Research Objectives for Future Investigations

Direct Esterification Routes and Process Optimization

The final step in producing this compound is typically the esterification of 2-(3-iodophenyl)acetic acid with ethanol (B145695).

The most common method for converting a carboxylic acid to an ester is the Fischer-Speier esterification. cerritos.educhemistrysteps.comathabascau.ca This acid-catalyzed equilibrium reaction involves heating the carboxylic acid, in this case, 2-(3-iodophenyl)acetic acid, with an excess of ethanol in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid. cerritos.educhemistrysteps.com The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers follows, leading to the elimination of a water molecule and the formation of the ester. chemistrysteps.commasterorganicchemistry.com

The reaction is reversible, and to drive the equilibrium towards the product, an excess of the alcohol reactant is typically used. chemistrysteps.commasterorganicchemistry.com Another strategy to improve yield is the removal of water as it forms. chemistrysteps.com

For large-scale synthesis, process optimization is key to maximizing yield and efficiency. In a scalable process for a related compound, methyl 2-(4-ethyl-3-iodophenyl)-2-methylpropanoate, the esterification was achieved by treating the carboxylic acid with acetyl chloride in methanol (B129727). oup.comoup.com In this in-situ generation of the acid catalyst (HCl), acetyl chloride reacts with a small amount of the alcohol. cerritos.edu This method avoids the use of large quantities of strong mineral acids, which can complicate purification.

Strategies to enhance yield in Fischer esterification include:

Using a large excess of the alcohol: Shifting the equilibrium position to favor the ester product. masterorganicchemistry.com One study demonstrated that increasing the alcohol-to-acid ratio from 1:1 to 10:1 could increase the ester yield from 65% to 97%. masterorganicchemistry.com

Removal of water: This can be done by azeotropic distillation or by using a dehydrating agent.

Catalyst choice: While sulfuric acid is common, other catalysts can be employed. In one scalable synthesis, acetyl chloride was added to methanol at a controlled temperature (below 0°C initially, then warmed to 35-45°C) to complete the conversion to the methyl ester. oup.comoup.com

Table 1: Esterification Reaction Parameters

| Reaction Type | Reactants | Catalyst | Key Strategy for Yield Enhancement |

|---|---|---|---|

| Fischer-Speier Esterification | Carboxylic Acid, Alcohol | Strong Mineral Acid (e.g., H₂SO₄, HCl) | Use of excess alcohol; Removal of water. chemistrysteps.commasterorganicchemistry.com |

| In-situ Catalyst Generation | Carboxylic Acid, Alcohol, Acetyl Chloride | HCl (formed in-situ) | Controlled temperature; avoids handling large amounts of corrosive acid. cerritos.eduoup.com |

Precursor Synthesis and Functional Group Transformations

The availability of the key precursor, 2-(3-iodophenyl)acetic acid, is crucial. This intermediate can be synthesized through several routes. chembk.com

The synthesis of 2-(3-iodophenyl)acetic acid has been reported via multiple pathways, starting from different precursors.

From (3-iodophenyl)acetonitrile: One common method is the hydrolysis of (3-iodophenyl)acetonitrile. This is typically achieved by refluxing the nitrile with an aqueous solution of a strong base, such as sodium hydroxide (B78521), for several hours. Subsequent acidification of the reaction mixture yields the desired carboxylic acid. A reported yield for this transformation is 83%. chemicalbook.com

From 3-Aminophenylacetic Acid: Another route involves a Sandmeyer-type reaction starting from 3-aminophenylacetic acid. The amino group is first diazotized using sodium nitrite (B80452) in the presence of a strong acid like sulfuric and hydrochloric acid at low temperatures (0°C). The resulting diazonium salt is then treated with a solution of potassium iodide to introduce the iodine atom onto the aromatic ring. lookchem.com

From 3-Iodobenzyl Bromide: A carbonylation approach can also be employed. 3-Iodobenzyl bromide can be reacted with carbon monoxide in the presence of a rhodium catalyst and potassium iodide in formic acid to produce 2-(3-iodophenyl)acetic acid. lookchem.com

Table 2: Synthesis Routes for 2-(3-Iodophenyl)acetic Acid

| Starting Material | Key Reagents | Typical Yield | Reference |

|---|

Direct iodination of an aromatic ring is a fundamental transformation for preparing aryl iodides. The acetic acid side chain in phenylacetic acid is a deactivating, ortho-, para-director. To obtain the meta-iodo-substituted product, specific strategies are required, or the iodination must be performed on a precursor with a meta-directing group.

A widely used reagent for electrophilic iodination is N-Iodosuccinimide (NIS). organic-chemistry.orgcommonorganicchemistry.com The reactivity of NIS can be significantly enhanced by using an acid catalyst. For instance, various methoxy- or methyl-substituted aromatic compounds are regioselectively iodinated with NIS and a catalytic amount of trifluoroacetic acid (TFA) under mild conditions. organic-chemistry.orgresearchgate.net For deactivated aromatic rings, stronger activating systems like NIS in trifluoromethanesulfonic acid are effective. organic-chemistry.orggoogle.com The choice of catalyst and solvent system, such as using hexafluoroisopropanol, can allow for mild and regioselective halogenation of a broad range of arenes. organic-chemistry.org

Advanced Synthetic Protocols Incorporating the Iodophenyl Moiety

The carbon-iodine bond in aryl iodides like this compound is a versatile functional group for advanced synthetic transformations, particularly in metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Reactions: Aryl iodides are excellent substrates for a vast array of palladium-catalyzed reactions. These include Suzuki coupling with boronic acids, Heck coupling with alkenes, and carbonylative couplings. organic-chemistry.orgrsc.orgbeilstein-journals.orgrsc.org For example, palladium-catalyzed formylation of aryl iodides can be achieved using formic acid as a carbon monoxide source. organic-chemistry.org These methods allow for the elaboration of the iodophenyl ring into more complex structures.

Copper-Catalyzed Reactions: Copper-catalyzed reactions provide a cost-effective alternative to palladium for certain transformations. organic-chemistry.orgrsc.orgthieme-connect.comnih.govpkusz.edu.cn Aryl iodides can be converted to phenols via copper-catalyzed hydroxylation or to aryl thiols using a sulfur source. rsc.orgthieme-connect.comnih.gov These reactions often proceed under mild conditions and exhibit good functional group tolerance.

Hypervalent Iodine Reagents: The iodine atom itself can be used to mediate further reactions. Aryl iodides can be oxidized to form hypervalent iodine(III) reagents, such as (diacetoxyiodo)arenes or diaryliodonium salts. scispace.comnih.govdiva-portal.orgarkat-usa.orgacs.org These reagents are powerful, environmentally friendly oxidants and electrophilic arylating agents, capable of participating in a wide range of transformations, including the synthesis of heterocycles and other functionalized aromatic compounds. scispace.comarkat-usa.orgacs.org

Transition-Metal Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

Transition-metal catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. eie.grresearchgate.net Among these, the Suzuki-Miyaura coupling is a powerful and widely used method for the synthesis of biaryls, utilizing an aryl halide, such as an aryl iodide, and an organoboron compound. chemie-brunschwig.chacs.org Aryl iodides are particularly effective electrophiles in these reactions due to the relatively weak carbon-iodine bond, which facilitates oxidative addition to the metal center, typically a palladium(0) complex. acs.org

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps:

Oxidative Addition: The low-valent palladium catalyst (e.g., Pd(0)) reacts with the aryl iodide (Ar-I) to form a Pd(II) intermediate (Ar-Pd-I).

Transmetalation: The organoboron reagent (e.g., an aryl boronic acid, Ar'-B(OH)₂) reacts with the Pd(II) intermediate in the presence of a base. The base activates the boronic acid, facilitating the transfer of the aryl group (Ar') to the palladium center, displacing the iodide and forming a new diorganopalladium(II) complex (Ar-Pd-Ar').

Reductive Elimination: The two organic groups (Ar and Ar') on the palladium center couple and are eliminated from the metal, forming the biaryl product (Ar-Ar') and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Research has focused on developing highly efficient catalyst systems that function under mild conditions. For instance, bis(thiazole) pincer palladium complexes have demonstrated high catalytic activity for the Suzuki-Miyaura coupling of aryl halides. acs.org Similarly, polysilane/alumina-supported palladium nanoparticles have been used for carbonylative Suzuki-Miyaura coupling reactions, which introduce a carbonyl group between the two aryl fragments. organic-chemistry.org Efforts have also been made to adapt these reactions for specialized applications, such as constructing DNA-encoded libraries, where a water-soluble Na₂PdCl₄/sSPhos catalyst system enables the coupling of DNA-conjugated aryl iodides at a biologically compatible temperature of 37°C. frontiersin.org

| Catalyst System | Coupling Partners | Key Features | Reference |

|---|---|---|---|

| Na₂PdCl₄/sSPhos | DNA-conjugated aryl iodide + (het)aryl boronic acids | Water-soluble, operates at 37°C, suitable for DNA-encoded libraries. | frontiersin.org |

| Bis(thiazole) pincer palladium complexes | Aryl halides + Phenylboronic acid | High turnover numbers and frequencies for biaryl synthesis. | acs.org |

| Polymer-immobilized Palladium Nanoparticles | Aryl iodides + Arylboronic acids | Ligand-free, reusable catalyst for carbonylative coupling under atmospheric CO. | organic-chemistry.org |

| [Pd(PPh₃)₄] | Aryl iodides + Arylboronic acids | Classical catalyst, noted for inefficient coupling at lower temperatures (~50°C) compared to aryl bromides. | acs.org |

Photostimulated Substitution Reactions (e.g., Sᵣₙ1 Mechanism)

Aryl iodides can undergo nucleophilic aromatic substitution through a photostimulated radical-nucleophilic unimolecular (Sᵣₙ1) mechanism. capes.gov.bracs.org This pathway provides an alternative to traditional polar or transition-metal-catalyzed substitution reactions and is particularly effective for forming bonds between an aromatic carbon and a nucleophile. The Sᵣₙ1 mechanism is a chain reaction initiated by an electron transfer, often stimulated by ultraviolet light. rsc.org

The key steps of the Sᵣₙ1 mechanism are:

Initiation: An electron is transferred from a suitable donor (which can be the nucleophile itself or an external initiator) to the aryl iodide (ArI). This forms a radical anion (ArI)⁻˙.

Fragmentation: The radical anion rapidly fragments, cleaving the carbon-iodine bond to produce an aryl radical (Ar˙) and an iodide anion (I⁻).

Propagation:

The aryl radical (Ar˙) reacts with the nucleophile (Nu⁻) to form a new radical anion intermediate (ArNu)⁻˙.

This radical anion then transfers its extra electron to another molecule of the starting aryl iodide (ArI), propagating the chain by forming the substitution product (ArNu) and a new radical anion (ArI)⁻˙, which continues the cycle.

This reaction has been successfully applied to the synthesis of various substituted aromatics. For example, the photostimulated reaction of aryl iodides with 2-naphthoxide ions in liquid ammonia (B1221849) yields 1-aryl-2-naphthols as the sole substitution product. capes.gov.brresearchgate.net Similarly, reacting aryl iodides with 2-naphthylamide ions under photostimulation provides a straightforward route to 1-aryl-2-naphthylamines. conicet.gov.ar The involvement of radical and radical anion intermediates is a defining feature of this mechanism. rsc.org

Preparations of Alpha-Aryl-Alpha-Fluoro Esters from Aryl Boronic Acids

The synthesis of α-aryl-α-fluoro esters is of significant interest due to the unique properties conferred by the fluorine atom. While direct fluorination can be challenging, a common strategy involves the cross-coupling of an arylboronic acid with a fluorinated building block. Aryl boronic acids are often prepared from the corresponding aryl halides, including iodides, making this a relevant transformation for derivatives of this compound.

A key method involves the copper-catalyzed cross-coupling of arylboronic acids with ethyl bromofluoroacetate. rsc.org This reaction builds the crucial carbon-carbon bond between the aromatic ring and the fluorinated ester moiety. The process typically requires a copper(I) source, a suitable ligand such as 2,2′:6′,2′′-terpyridine, and a base. rsc.org Although palladium and nickel catalysts have also been reported for similar transformations, copper catalysis is often preferred in pharmaceutical applications to minimize residual heavy metals. rsc.org

The general transformation can be represented as: Ar-B(OH)₂ + BrCHFCO₂Et → Ar-CHFCO₂Et + (HO)₂B-Br

This methodology provides access to α-aryl-α-fluoroacetic acid derivatives, which are precursors for more complex fluorinated molecules. For instance, these acids can undergo further transformations, such as manganese-mediated fluorodecarboxylation to install a difluoromethyl group ([¹⁸F]ArCF₂H) for applications in positron emission tomography (PET). rsc.org The palladium-catalyzed α-arylation of silyl (B83357) enolates derived from α,α-difluoroacetamides with aryl bromides also represents a versatile route to α-aryl-α,α-difluoroacetamides, which can be converted into other difluoro carbonyl compounds. nih.gov

| Reaction Type | Starting Materials | Catalyst/Reagents | Product Type | Reference |

|---|---|---|---|---|

| Copper-Catalyzed Cross-Coupling | Arylboronic acid, Ethyl bromofluoroacetate | CuI, 2,2′:6′,2′′-terpyridine (L2), Cs₂CO₃ | Ethyl 2-aryl-2-fluoroacetate | rsc.org |

| Palladium-Catalyzed α-Arylation | α,α-Difluoro-α-(trimethylsilyl)acetamide, Aryl bromide | Palladacycle complex with P(t-Bu)₂Cy ligand | α-Aryl-α,α-difluoroacetamide | nih.gov |

| Palladium-Catalyzed Difluoromethylation | Aryl boronic acid, ICF₂H | Pd(PPh₃)₄, DPEPhos, K₃PO₄ | Difluoromethylarene | au.dk |

Multi-Step Synthesis of Complex Heterocyclic Scaffolds

Aryl iodides like this compound are valuable building blocks in the multi-step synthesis of complex heterocyclic scaffolds, which form the core of many pharmaceuticals and biologically active compounds. researchgate.netwhiterose.ac.uk The carbon-iodine bond serves as a synthetic handle for introducing molecular complexity through various reactions, including transition-metal-catalyzed couplings and multicomponent reactions (MCRs). researchgate.net

One powerful strategy involves tandem reactions where an initial bond-forming event sets the stage for a subsequent cyclization. For example, a Mannich-type multicomponent reaction can be used to assemble a linear precursor containing an aryl halide, which then undergoes an intramolecular Heck reaction to form a polycyclic system. nih.gov In this approach, an aromatic aldehyde, an amine, an acylating agent, and a nucleophile combine to create an intermediate that, upon palladium-catalyzed cyclization, yields a complex heterocyclic framework. nih.gov

Multicomponent polymerizations (MCPs) also leverage aryl iodides to construct heterocyclic polymers. rsc.org For instance, the palladium-catalyzed reaction of an N-(2-iodophenyl)propiolamide, terminal diynes, and diamines can produce poly(indolone)s, a class of polymers containing a heterocyclic repeating unit. rsc.org These strategies highlight the versatility of aryl iodides as starting points for creating diverse and complex molecular structures through carefully designed reaction sequences. The development of such multi-step syntheses is driven by the need for efficiency, atom economy, and the ability to rapidly generate libraries of related compounds for screening and optimization. researchgate.netwhiterose.ac.uk

Reactivity of the Aryl Iodide Functionality

The carbon-iodine bond on the phenyl ring is the site of numerous important transformations, including substitution, cross-coupling, and radical reactions.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Traditional nucleophilic aromatic substitution (SNAr) reactions typically require the aromatic ring to be activated by potent electron-withdrawing groups, which are absent in this compound. Consequently, classical SNAr pathways involving the direct displacement of the iodide by a nucleophile are generally not favored.

However, related isomers, such as ethyl 2-(2-iodophenyl)acetate, are known to undergo substitution through alternative radical-based mechanisms like the SRN1 (Substitution, Radical-Nucleophilic, Unimolecular) pathway. semanticscholar.org This type of reaction is often initiated by photostimulation or a chemical reductant and proceeds through a radical anion intermediate. semanticscholar.org For example, under photostimulation in the presence of enolate ions, ethyl 2-(2-iodophenyl)acetate can yield ε-oxo acids in moderate yields (24–57%). While not documented specifically for the meta-isomer, these findings suggest that radical-mediated nucleophilic substitution could be a viable, albeit non-classical, SNAr pathway for this compound under specific conditions.

Cross-Coupling Reactions (e.g., Heck Reaction) for Carbon-Carbon Bond Formation

The aryl iodide moiety is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental for constructing new carbon-carbon bonds. The high reactivity of the C-I bond allows these reactions to proceed under mild conditions.

The Heck reaction , which couples aryl halides with alkenes, is a prominent transformation for this compound. wikipedia.orgorganic-chemistry.org In a typical Heck reaction, this compound would react with an alkene in the presence of a palladium catalyst (like palladium(II) acetate), a base (such as triethylamine), and often a phosphine (B1218219) ligand to form a substituted alkene. wikipedia.orgnih.gov

Beyond the Heck reaction, the aryl iodide functionality is readily employed in other critical cross-coupling reactions, including:

Suzuki-Miyaura Coupling: Reaction with an aryl or vinyl boronic acid to form biaryl or styrenyl compounds, respectively. jeolusa.com

Sonogashira Coupling: Reaction with a terminal alkyne, co-catalyzed by palladium and copper, to produce aryl alkynes. mdpi.comwikipedia.org

These reactions showcase the versatility of the aryl iodide as a handle for molecular elaboration.

| Reaction Name | Coupling Partner | Typical Catalyst System | Expected Product Type |

|---|---|---|---|

| Heck Reaction | Alkene (e.g., Styrene) | Pd(OAc)₂, PPh₃, Et₃N | Substituted Alkene |

| Suzuki-Miyaura Coupling | Aryl Boronic Acid | Pd(PPh₃)₄, K₂CO₃ | Biaryl Compound |

| Sonogashira Coupling | Terminal Alkyne | Pd(PPh₃)₄, CuI, Et₃N | Aryl Alkyne |

Radical Reactions and Benzyne Intermediate Formation in Iodophenyl Systems

The weak C-I bond in iodophenyl systems makes them susceptible to radical reactions. Aryl radicals can be generated from aryl iodides through various methods, including photoredox catalysis and electrochemical reduction. semanticscholar.org These highly reactive intermediates can then participate in a range of transformations. As previously mentioned, the SRN1 reaction is a key example where an aryl radical anion intermediate is coupled with a nucleophile. semanticscholar.org

Under conditions of strong basicity and high temperature, aryl halides can undergo elimination to form highly reactive benzyne intermediates. masterorganicchemistry.com For this compound, treatment with a strong, non-nucleophilic base like potassium amide (KNH₂) or lithium diisopropylamide (LDA) could potentially abstract the ortho-proton (at C2 or C4) followed by elimination of the iodide to form a dehydrobenzene intermediate. This aryne could then be trapped by various nucleophiles or dienes. However, this pathway is complex as the strong base can also react with the ester functionality.

Reactivity of the Ester Moiety

The ethyl ester group is the second key reactive site, primarily undergoing nucleophilic acyl substitution reactions.

Hydrolysis Under Acidic and Basic Conditions

Ester hydrolysis is a fundamental reaction that cleaves the ester back to its constituent carboxylic acid and alcohol. The conditions of the hydrolysis determine the final products. nih.gov

Acid-Catalyzed Hydrolysis: This reaction is the reverse of Fischer esterification. Heating the ester in the presence of excess water and a strong acid catalyst (e.g., H₂SO₄) leads to an equilibrium mixture of the ester, water, 3-iodophenylacetic acid, and ethanol. nih.gov The reaction is reversible and typically does not proceed to completion unless a large excess of water is used. sci-hub.se

Base-Promoted Hydrolysis (Saponification): This process is irreversible and goes to completion. nih.gov When heated with a strong base like sodium hydroxide (NaOH), the ester is hydrolyzed to form the corresponding carboxylate salt (sodium 3-iodophenylacetate) and ethanol. Subsequent acidification of the reaction mixture is required to protonate the carboxylate and isolate the free 3-iodophenylacetic acid. nih.gov

| Condition | Reagents | Products | Key Feature |

|---|---|---|---|

| Acidic | H₂O, H⁺ (catalyst) | 3-Iodophenylacetic acid + Ethanol | Reversible, Equilibrium |

| Basic | NaOH or KOH, H₂O | Sodium 3-iodophenylacetate + Ethanol | Irreversible, Completion |

Transesterification and Amidation Reactions

Transesterification: This reaction involves the conversion of one ester into another by reaction with an alcohol. The transformation can be catalyzed by acids, bases, or enzymes (e.g., lipases). researchgate.netajgreenchem.com For example, reacting this compound with methanol under acidic conditions would produce mthis compound and ethanol. Enzyme-catalyzed transesterification offers a green alternative under mild conditions. researchgate.net

Amidation: The ethyl ester can be converted into an amide through reaction with a primary or secondary amine. This direct aminolysis of an unactivated ester can be slow and often requires elevated temperatures or catalysis. acs.orgacs.org Various catalysts, including those based on boron or zirconium, have been developed to facilitate direct amidation under milder conditions. acs.orgrsc.org The reaction of this compound with an amine (RNH₂) would yield the corresponding N-substituted-2-(3-iodophenyl)acetamide and ethanol.

Condensation Reactions for Novel Chemical Structures

The active methylene (B1212753) group in this compound, positioned between the phenyl ring and the carbonyl group, imparts sufficient acidity to the alpha-protons, enabling it to participate in various condensation reactions. These reactions are fundamental in carbon-carbon bond formation, leading to the synthesis of more complex molecules, such as β-keto esters, which are themselves versatile precursors for a variety of chemical compounds.

While direct examples of Claisen or Knoevenagel condensations starting specifically from this compound are not extensively documented in readily available literature, the reactivity of analogous phenylacetate (B1230308) derivatives provides a strong basis for predicting its behavior. For instance, the synthesis of β-keto esters from substituted phenylacetic acids is a well-established method. This transformation typically involves the activation of the phenylacetic acid derivative, followed by condensation with a suitable partner like Meldrum's acid, and subsequent alcoholysis to yield the desired β-keto ester. mdpi.com

A related synthetic strategy has been successfully applied to various substituted phenylacetic acids, including 2-methylphenylacetic acid and 2-bromophenylacetic acid. mdpi.com In a typical procedure, the phenylacetic acid is activated with N,N′-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) before reacting with Meldrum's acid. The resulting intermediate is then refluxed in an alcohol, such as tert-butanol, to produce the final β-keto ester. mdpi.com This methodology suggests a viable pathway for converting 2-(3-iodophenyl)acetic acid into its corresponding β-keto ester, which could then be esterified to an ethyl ester if desired.

Furthermore, Claisen-type condensations have been reported for structurally similar compounds. For example, methyl 2-(4-ethyl-3-iodophenyl)-2-methylpropanoate has been successfully condensed with tert-butyl acetate using strong bases like lithium bis(trimethylsilyl)amide (LiHMDS) to form a β-keto ester. oup.com This reaction highlights the feasibility of forming enolates from aryl-substituted esters and their subsequent acylation, a key step in the Claisen condensation. oup.comrsc.org

The general mechanism for a Claisen condensation involves the deprotonation of the α-carbon of one ester molecule by a strong base to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. Subsequent elimination of an alkoxide group yields the β-keto ester. rsc.orgorganic-chemistry.org Given the established reactivity of phenylacetate systems, this compound is expected to undergo self-condensation or crossed-condensation reactions under appropriate basic conditions to furnish novel β-keto esters, which are valuable synthons for more complex heterocyclic and carbocyclic structures.

Table 1: Representative Condensation Reaction for Phenylacetic Acid Derivatives

| Reactant 1 | Condensation Partner | Reagents & Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Methylphenylacetic acid | Meldrum's acid | 1. DCC, DMAP, CH₂Cl₂ | tert-Butyl 3-oxo-4-(o-tolyl)butanoate | 75% | mdpi.com |

| 2. tert-Butanol, reflux | |||||

| 2-Bromophenylacetic acid | Meldrum's acid | 1. DCC, DMAP, CH₂Cl₂ | tert-Butyl 4-(2-bromophenyl)-3-oxobutanoate | - | mdpi.com |

| 2. tert-Butanol, reflux | |||||

| Methyl 2-(4-ethyl-3-iodophenyl)-2-methylpropanoate | tert-Butyl acetate | LiHMDS, THF, 0-10 °C | tert-Butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate | - (95% purity) | oup.com |

Transformations Involving the Methylene Bridge

The methylene bridge (-CH₂-) in this compound is a key site for chemical modification. The protons on this carbon are acidic due to the electron-withdrawing effects of both the adjacent phenyl ring and the ester carbonyl group, making them susceptible to removal by a suitable base. The resulting enolate is a potent nucleophile that can react with various electrophiles, allowing for the introduction of new functional groups at the alpha-position.

Alpha-functionalization reactions are crucial for elaborating the structure of this compound, enabling the synthesis of a diverse range of derivatives. These transformations include alkylation, halogenation, and acylation at the methylene bridge.

Alpha-Alkylation: The introduction of alkyl groups at the alpha-position is a common transformation for active methylene compounds. libretexts.orgacs.org This is typically achieved by treating the ester with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or sodium hydride (NaH), to generate the enolate, which is then quenched with an alkyl halide. While direct examples with this compound are scarce in the literature, the successful α-alkylation of related systems is well-documented. For instance, the iridium(III)-catalyzed α-alkylation of acetophenones with alcohols demonstrates the feasibility of functionalizing the position alpha to an aryl ketone, a system with similar electronic properties. nih.gov The synthesis of various substituted phenylacetic acid derivatives often involves the alkylation of a precursor enolate, underscoring the general applicability of this reaction. acs.org

Alpha-Halogenation: The methylene bridge can also be halogenated. For example, α,α-dihalogenation of phenylacetate derivatives has been achieved using hypervalent iodine reagents. acs.org More classical methods involve the reaction of the corresponding enol or enolate with an electrophilic halogen source like N-bromosuccinimide (NBS) or molecular bromine. libretexts.org A specific example of alpha-fluorination involves the reaction of (3-iodophenyl)boronic acid with ethyl bromofluoroacetate, catalyzed by copper(I) iodide, to produce 2-fluoro-2-(3-iodophenyl)acetic acid after hydrolysis. rsc.org This demonstrates that a halogen can be directly introduced at the alpha-position of the 3-iodophenylacetate scaffold. The resulting α-halo esters are valuable intermediates themselves, for example, in the synthesis of α,β-unsaturated esters via dehydrohalogenation. libretexts.org

Other Derivatizations: The reactivity of the enolate derived from this compound extends beyond alkylation and halogenation. It can participate in reactions with a variety of other electrophiles. For instance, photostimulated SRN1 reactions of the isomeric ethyl 2-(2-iodophenyl)acetate with ketone-derived enolates lead to the formation of ε-oxo acids, which is a form of C-C bond formation at the alpha-position. semanticscholar.org Acylation of the enolate, for example with an acyl chloride, would lead to the formation of β-keto esters, similar to the outcome of a Claisen condensation.

The ability to functionalize the methylene bridge significantly enhances the synthetic utility of this compound, allowing for the creation of a library of derivatives with tailored properties for various applications in medicinal chemistry and materials science.

Table 2: Examples of Alpha-Functionalization of Phenylacetate Scaffolds

| Substrate | Reaction Type | Reagents & Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| (3-Iodophenyl)boronic acid | α-Fluorination/Esterification | Ethyl bromofluoroacetate, Cs₂CO₃, CuI, ttbp | 2-Fluoro-2-(3-iodophenyl)acetic acid (after hydrolysis) | 52% | rsc.org |

| Ethyl diazoacetate derivatives | α,α-Dichlorination | Iodobenzene dichloride, Lewis acid/base catalyst | gem-Dichloroacetate derivatives | Good to excellent | acs.org |

| Ethyl 2-(2-iodophenyl)acetic acid | α-Alkylation (via SRN1) | Acetone enolate, KHMDS, UV light | 5-(2-Carboxymethylphenyl)-2-pentanone | 55% |

Applications in Complex Molecular Architecture and Functional Materials

Role as a Building Block in Medicinal Chemistry

In the field of medicinal chemistry, the demand for novel scaffolds to serve as the basis for new therapeutic agents is constant. Ethyl 2-(3-iodophenyl)acetate serves as a versatile starting material for the synthesis of complex heterocyclic systems that form the core of many biologically active compounds.

The construction of heterocyclic frameworks is a cornerstone of drug discovery. This compound and its derivatives are instrumental in palladium-catalyzed reactions used to build these structures.

3-Benzazepin-2-ones: The 3-benzazepine core is a privileged scaffold found in a range of neurologically active compounds. The synthesis of this seven-membered ring system can be achieved through intramolecular Heck reactions. acs.orgwikipedia.org In a potential synthetic route, this compound could be elaborated by attaching an N-allyl-amino group to the acetate (B1210297) portion. The resulting molecule possesses both the aryl iodide and an alkene, the two necessary components for an intramolecular Heck cyclization. Under palladium catalysis, the carbon-iodine bond undergoes oxidative addition to the palladium(0) catalyst, which is followed by insertion of the alkene and subsequent reductive elimination to form the benzazepine ring. organic-chemistry.orgmdpi.com

Indole Cores: The indole nucleus is one of the most ubiquitous heterocycles in pharmaceuticals and natural products. The Larock indole synthesis is a powerful palladium-catalyzed method that typically involves the reaction of a 2-iodoaniline with an alkyne to form a 2,3-disubstituted indole. synarchive.comub.eduwikipedia.org A derivative of the title compound, Ethyl 2-(4-amino-3-iodophenyl)acetate, is a suitable precursor for this type of transformation. By reacting this amino-iodophenyl building block with various alkynes in the presence of a palladium catalyst, a diverse library of indole-based compounds can be generated, with substituents at key positions determined by the choice of alkyne. scispace.comorgsyn.org This strategy highlights how the iodophenylacetate scaffold provides a direct entry into complex and biologically relevant indole cores. researchgate.netorganic-chemistry.org

Table 1: Heterocyclic Systems Accessible from Iodophenylacetate Precursors This interactive table summarizes key palladium-catalyzed reactions for synthesizing bioactive heterocycles.

| Target Heterocycle | Key Reaction | Precursor Requirement from this compound | Catalyst System |

|---|---|---|---|

| 3-Benzazepin-2-one | Intramolecular Heck Reaction | Elaboration to introduce an alkene-tethered amine | Pd(OAc)₂, PPh₃, Base (e.g., K₂CO₃) |

| Indole Core | Larock Indole Synthesis | Derivatization to an ortho-iodoaniline (e.g., Ethyl 2-(4-amino-3-iodophenyl)acetate) | Pd(OAc)₂, Ligand, Base (e.g., Na₂CO₃), LiCl |

Photoaffinity labeling is a powerful technique used to identify and study receptor-ligand interactions and other biomolecular binding events. nih.gov This method relies on a probe molecule that contains a photoreactive group (like an aryl azide) and a reporter tag, which is often a radioisotope. mdpi.com

This compound is an ideal precursor for creating probes containing the radioisotope Iodine-125 (¹²⁵I). The stable iodine atom on the phenyl ring can be replaced with its radioactive counterpart, ¹²⁵I, through various radioiodination methods. nih.govnih.gov

Key methods for this transformation include:

Electrophilic Radioiodination: This can be achieved directly on activated aromatic rings or, more commonly, through iododestannylation. In the latter approach, the aryl iodide is first converted to an aryltrialkylstannane derivative. This tin-containing intermediate then readily reacts with an electrophilic source of ¹²⁵I (e.g., Na¹²⁵I with an oxidizing agent) to yield the desired ¹²⁵I-labeled compound with high specific activity. nih.gov

Isotope Exchange: Under specific conditions, a direct exchange between the stable ¹²I atom and a radioactive iodine isotope can be facilitated. nih.gov

Once the ¹²⁵I is incorporated, the molecule can be further functionalized with a photoactive group, such as an azido group, to create a heterobifunctional ¹²⁵I-photoaffinity label. nih.gov These probes are invaluable tools in pharmacology and chemical biology for covalently labeling and identifying target proteins. nih.gov

Table 2: Application in Radiolabeled Compound Synthesis This interactive table outlines the role of the iodophenyl moiety in creating radiolabeled probes.

| Application | Key Functional Group | Transformation Method | Resulting Probe Component | Purpose |

|---|---|---|---|---|

| Precursor for ¹²⁵I Labeling | Aryl Iodide (C-I) | Iododestannylation or Isotope Exchange | Aryl-¹²⁵I | Introduction of a detectable radioisotope tag |

| Photoaffinity Labels | Aryl-¹²⁵I | Subsequent addition of a photoreactive group (e.g., azide) | ¹²⁵I-labeled Aryl Azide | Covalent labeling of biological targets upon photoactivation |

Contributions to Materials Science

The principles of precision and modularity that make this compound valuable in medicinal chemistry also apply to materials science. Here, it serves as a well-defined organic building block for the synthesis of advanced functional materials. hilarispublisher.com

The ability to precisely control the molecular structure of organic materials is critical for tuning their electronic, optical, and physical properties. The iodophenyl group of this compound is a versatile reactive handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira reactions. These reactions are fundamental to the synthesis of conjugated polymers, dendrimers, and other complex architectures used in organic electronics.

By incorporating the 3-iodophenylacetate unit into a larger polymer or molecular system, specific properties can be modulated. klinger-lab.de For example, its inclusion can:

Influence Molecular Packing: The substitution pattern and the bulk of the group can disrupt or enhance π-stacking interactions between molecules in the solid state, which directly impacts charge transport in organic semiconductors.

Tune Electronic Properties: The phenylacetate (B1230308) group can alter the electron density of a conjugated system, thereby modifying the HOMO/LUMO energy levels and the material's band gap. This is a key strategy for designing materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). mdpi.com

Provide a Site for Further Functionalization: The ester group can be hydrolyzed to a carboxylic acid, providing a point of attachment for other functional moieties, sensors, or for grafting the material onto a surface.

The use of well-defined halogenated building blocks like this compound allows for a modular and predictable approach to the synthesis of materials with tailored properties for specific applications. researchgate.net

Spectroscopic Characterization and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural analysis of organic molecules, providing detailed information about the chemical environment of hydrogen and carbon atoms within the molecular structure.

¹H NMR and ¹³C NMR Chemical Shift Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for the initial structural assessment of ethyl 2-(3-iodophenyl)acetate. The analysis of chemical shifts, signal multiplicity, and integration values in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, allows for the unambiguous assignment of each proton and carbon in the molecule.

The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent such as chloroform (CDCl₃), exhibits distinct signals corresponding to the ethyl group and the substituted phenylacetyl moiety. The ethyl group is characterized by a triplet at approximately 1.25 ppm, corresponding to the methyl (CH₃) protons, and a quartet at around 4.15 ppm, attributed to the methylene (B1212753) (OCH₂) protons. The methylene protons of the acetate (B1210297) group (CH₂-Ar) appear as a singlet at approximately 3.58 ppm. The aromatic protons of the 3-iodophenyl ring produce a complex multiplet pattern in the range of 7.05 to 7.65 ppm.

The ¹³C NMR spectrum provides further structural confirmation by identifying all unique carbon environments. The carbonyl carbon of the ester group is typically observed downfield around 170.8 ppm. The carbons of the ethyl group appear at approximately 61.0 ppm (OCH₂) and 14.2 ppm (CH₃). The methylene carbon of the acetate moiety is found near 40.7 ppm. The aromatic carbons exhibit signals in the range of 128 to 142 ppm, with the carbon atom directly bonded to the iodine atom showing a characteristic chemical shift at approximately 94.5 ppm due to the heavy atom effect.

Interactive Data Table: ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity |

| CH₃ (Ethyl) | ~1.25 | ~14.2 | Triplet |

| OCH₂ (Ethyl) | ~4.15 | ~61.0 | Quartet |

| CH₂ (Acetate) | ~3.58 | ~40.7 | Singlet |

| Aromatic CH | ~7.05 - 7.65 | ~128.8 - 138.2 | Multiplet |

| C-I | - | ~94.5 | - |

| C=O | - | ~170.8 | - |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

While specific experimental 2D NMR data for this compound are not widely published, the application of such techniques would be instrumental in confirming the assignments made from 1D NMR spectra.

COSY (Correlation Spectroscopy): A COSY experiment would reveal the coupling between the methyl and methylene protons of the ethyl group, showing a clear cross-peak between the signals at ~1.25 ppm and ~4.15 ppm.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would correlate the proton signals with their directly attached carbon atoms. This would confirm the assignments of the ethyl group protons to their respective carbons, the acetate methylene protons to its carbon, and each aromatic proton to its corresponding aromatic carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range connectivity. Key correlations would be expected between the methylene protons of the ethyl group (~4.15 ppm) and the carbonyl carbon (~170.8 ppm), as well as between the acetate methylene protons (~3.58 ppm) and the carbonyl carbon and aromatic carbons.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry is essential for determining the precise molecular formula of a compound. For this compound (C₁₀H₁₁IO₂), the calculated exact mass is 289.9804 g/mol . HRMS analysis would be expected to yield a measured mass that is very close to this theoretical value, providing strong evidence for the elemental composition of the molecule.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique that is well-suited for the analysis of moderately polar molecules like esters. In ESI-MS, this compound would typically be observed as protonated molecules [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. The detection of these ions would further confirm the molecular weight of the compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands that correspond to its key structural features.

A strong absorption band is expected in the region of 1730-1750 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester functional group. The C-O stretching vibrations of the ester would appear in the region of 1000-1300 cm⁻¹. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl and methylene groups would be seen just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring would produce signals in the 1450-1600 cm⁻¹ region. The C-I stretching vibration is expected to appear in the far-infrared region, typically below 600 cm⁻¹.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O (Ester) | Stretch | ~1730 - 1750 |

| C-O (Ester) | Stretch | ~1000 - 1300 |

| C-H (Aromatic) | Stretch | >3000 |

| C-H (Aliphatic) | Stretch | <3000 |

| C=C (Aromatic) | Stretch | ~1450 - 1600 |

| C-I | Stretch | <600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial technique for investigating the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is primarily dictated by the chromophores present: the substituted benzene ring and the carbonyl group (C=O) of the ester.

The benzene ring exhibits characteristic π → π* transitions. In an unsubstituted benzene molecule, these transitions appear as a strong absorption band (the E2-band) around 204 nm and a weaker, fine-structured band (the B-band) around 254 nm. The presence of substituents on the benzene ring significantly influences the absorption maxima (λ_max) and the molar absorptivity (ε).

Although a specific, experimentally-derived spectrum for this compound is not detailed in readily available literature, the expected UV-Vis absorption data can be predicted based on its structural components. The analysis would typically involve dissolving the compound in a UV-transparent solvent, such as ethanol (B145695) or hexane, and recording the absorbance as a function of wavelength.

Table 5.4.1: Expected UV-Vis Absorption Data for this compound

| Wavelength (λ_max) | Electronic Transition | Associated Chromophore |

|---|---|---|

| ~210-220 nm | π → π* (E2-band) | Phenyl Ring |

| ~260-270 nm | π → π* (B-band) | Phenyl Ring (shifted) |

Note: The values presented are estimations based on the analysis of similar substituted aromatic compounds and serve as an illustrative guide for expected spectral features.

X-Ray Diffraction Analysis for Solid-State Structure and Intermolecular Interactions

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides detailed information on bond lengths, bond angles, and the spatial arrangement of atoms. Furthermore, it elucidates the nature of intermolecular interactions that govern the crystal packing, such as hydrogen bonds, van der Waals forces, and, significantly for this molecule, halogen bonding.

For this compound, an XRD analysis would reveal the conformation of the ethyl acetate side chain relative to the iodophenyl ring. While specific crystallographic data for this compound is not publicly available, the general procedure involves growing a suitable single crystal, mounting it on a diffractometer, and bombarding it with X-rays. The resulting diffraction pattern is then analyzed to solve the crystal structure.

A key point of interest in the solid-state structure of this compound would be the potential for halogen bonding. The iodine atom, having an electropositive region on its outermost surface (the σ-hole), can act as a Lewis acid and form non-covalent interactions with Lewis bases, such as the carbonyl oxygen of a neighboring molecule. These interactions can play a crucial role in directing the crystal packing arrangement. Other potential interactions include π-π stacking between the aromatic rings of adjacent molecules.

Table 5.5.1: Illustrative Crystal Data Parameters from X-Ray Diffraction Analysis

| Parameter | Description | Example Value |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The symmetry group of the crystal. | P2₁/c |

| a, b, c (Å) | Unit cell dimensions. | a=10.5, b=5.8, c=18.2 |

| β (°) | Unit cell angle. | 105° |

| Z | Number of molecules per unit cell. | 4 |

| Intermolecular Interactions | Key forces holding the crystal lattice together. | Halogen bonding (I···O), van der Waals forces |

Note: This table is hypothetical and illustrates the type of data obtained from an X-ray diffraction experiment. Specific experimental data for this compound is not currently published.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is a fundamental tool for separating, identifying, and purifying components of a mixture. For this compound, both High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are routinely employed for purity checks and for monitoring the progress of its synthesis.

HPLC is a high-resolution chromatographic technique used to determine the purity of a compound and to quantify impurities. A typical setup for analyzing this compound would involve a reverse-phase method, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture.

The compound is dissolved in a suitable solvent and injected into the HPLC system. As the mobile phase flows through the column, the compound partitions between the stationary and mobile phases. Due to its moderate polarity, this compound would be well-retained on a C18 column and eluted with a mixture of water and an organic solvent like acetonitrile or methanol (B129727). Purity is assessed by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. A UV detector is typically used, set to a wavelength where the iodophenyl chromophore absorbs strongly (e.g., 254 nm).

Table 5.6.1.1: Representative HPLC Method for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | 3-5 minutes |

Note: This table represents a typical, plausible method for the analysis of this compound.

Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and indispensable technique used to monitor the progress of a chemical reaction and to guide purification by column chromatography. itwreagents.com In the synthesis of this compound, TLC allows the chemist to qualitatively track the consumption of starting materials and the formation of the product. libretexts.org

A small aliquot of the reaction mixture is spotted onto a TLC plate, which is typically coated with silica gel (a polar stationary phase). libretexts.org The plate is then placed in a developing chamber containing a shallow pool of a solvent system (the mobile phase), commonly a mixture of a nonpolar solvent like hexane and a more polar solvent like ethyl acetate. As the solvent moves up the plate by capillary action, the components of the spotted mixture travel at different rates based on their polarity and affinity for the stationary phase.

Less polar compounds travel further up the plate (higher Retention Factor, R_f), while more polar compounds have a stronger interaction with the silica gel and move shorter distances (lower R_f). This compound, being of intermediate polarity, would have an R_f value between that of a highly nonpolar starting material and a highly polar byproduct. The spots are typically visualized under UV light, where the aromatic ring will appear as a dark spot on a fluorescent background.

Table 5.6.2.1: Typical TLC Parameters for Reaction Monitoring

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F₂₅₄ on aluminum backing |

| Mobile Phase | Hexane:Ethyl Acetate (4:1, v/v) |

| Visualization | UV light (254 nm) |

| Analyte | Expected R_f |

| Starting Material (e.g., 3-Iodophenylacetic acid) | Lower R_f (more polar) |

| Product (this compound) | Intermediate R_f |

| Nonpolar Impurity | Higher R_f |

Note: R_f values are dependent on the exact conditions and serve as a relative measure of polarity.

Theoretical and Computational Investigations of Ethyl 2 3 Iodophenyl Acetate

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methodologies like Density Functional Theory (DFT) are powerful tools for elucidating electronic structure, molecular geometry, and various spectroscopic properties. However, a dedicated DFT study for Ethyl 2-(3-iodophenyl)acetate has not been identified in the surveyed literature.

Electronic Structure, Molecular Electrostatic Potential (MESP), and Dipole Moment Analysis

Detailed analyses of the electronic structure, including the distribution of electron density, the molecular electrostatic potential (MESP) which is crucial for predicting sites of electrophilic and nucleophilic attack, and the dipole moment, have not been specifically reported for this compound. While general principles of electronic structure for similar aromatic esters can be inferred, specific computational data for this iodinated compound is not available.

Conformational Analysis and Energetic Profiles

The flexibility of the ethyl acetate (B1210297) side chain suggests the existence of multiple conformers for this compound. A thorough conformational analysis would involve mapping the potential energy surface to identify stable conformers and the energy barriers between them. Such a study, which would provide critical insights into the molecule's preferred shapes and their relative stabilities, has not been published.

Prediction of Vibrational and Electronic Spectra

Computational methods are frequently used to predict vibrational (infrared and Raman) and electronic (UV-Visible) spectra. These theoretical spectra are invaluable for interpreting experimental data and understanding the molecule's vibrational modes and electronic transitions. At present, there are no published studies containing predicted vibrational or electronic spectra for this compound.

Natural Bonding Orbital (NBO) Analysis for Charge Delocalization and Intermolecular Interactions

Natural Bonding Orbital (NBO) analysis is a powerful technique for understanding charge delocalization, hyperconjugative interactions, and the nature of chemical bonds within a molecule. It provides a quantitative picture of donor-acceptor interactions that contribute to molecular stability. A specific NBO analysis for this compound, which would detail the interactions between occupied and unoccupied orbitals and quantify charge transfer, is not available in the scientific literature.

Structure-Reactivity and Structure-Property Relationship Studies through Computational Modeling

Computational modeling can be employed to establish relationships between the structure of a molecule and its reactivity or physical properties. For this compound, such studies could explore how the position of the iodine atom on the phenyl ring influences its chemical behavior or other characteristics. However, no specific computational studies focusing on the structure-reactivity or structure-property relationships of this compound have been found.

Future Research Directions and Emerging Paradigms

Development of Green and Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly influencing the synthesis of valuable chemical intermediates, including Ethyl 2-(3-iodophenyl)acetate. Future research will prioritize the development of methodologies that are environmentally benign, atom-economical, and energy-efficient.

Key areas of focus include:

Alternative Solvents and Reagents: Research is moving away from traditional volatile organic solvents towards greener alternatives. Similarly, the use of safer and more sustainable acetylating agents is a key goal. For instance, isopropenyl acetate (B1210297) is an emerging acetylating agent that produces only acetone as a byproduct, offering a milder and non-toxic option. rsc.org

Catalyst Innovation: While palladium catalysts are effective, their cost and potential toxicity are concerns. mdpi.com Future efforts will likely focus on catalysts based on more abundant and less toxic metals like nickel, copper, and iron. mdpi.com The development of heterogeneous catalysts, such as nano-biocomposites derived from natural sources like seashells, also presents a promising avenue for solvent-free and environmentally friendly esterification reactions. whiterose.ac.uk

Energy-Efficient Techniques: The adoption of alternative energy sources like microwave irradiation and ultrasound is expected to grow. These techniques can significantly reduce reaction times, increase product yields, and minimize solvent usage compared to conventional heating methods. derpharmachemica.com Mechanochemical methods, which involve reactions in the solid state with minimal or no solvent, also represent a highly sustainable approach. mdpi.com

Table 1: Comparison of Conventional and Green Synthetic Approaches for Aryl Acetates

| Feature | Conventional Methods | Emerging Green Methods |

|---|---|---|

| Solvents | Often rely on volatile organic compounds (VOCs). | Use of green solvents, ionic liquids, or solvent-free conditions. mdpi.comwhiterose.ac.uk |

| Catalysts | Predominantly use precious metal catalysts (e.g., Palladium). mdpi.com | Focus on earth-abundant metals (Fe, Cu, Ni) or biocatalysts. mdpi.comwhiterose.ac.uk |

| Energy Input | Typically requires prolonged heating with conventional methods. | Utilizes microwave irradiation, ultrasonication, or mechanochemistry for efficiency. derpharmachemica.com |

| Byproducts | Can generate stoichiometric amounts of waste. | Designed for high atom economy, producing minimal and non-toxic byproducts (e.g., acetone). rsc.org |

Exploration of Novel Reaction Pathways and Catalytic Systems

The carbon-iodine bond in this compound is a key feature that allows for a wide range of chemical transformations, particularly in cross-coupling reactions. wikipedia.org Future research will continue to explore novel ways to activate this bond and develop new catalytic systems to expand its synthetic utility.

Advanced Cross-Coupling Reactions: While palladium-catalyzed reactions are well-established, research is ongoing to develop more efficient and selective systems. This includes the use of novel ligands, such as N-heterocyclic carbenes and phosphines, to fine-tune the catalyst's activity and stability. chemscene.com The exploration of organoindium reagents in palladium-catalyzed cross-couplings represents a newer strategy for forming carbon-carbon bonds under mild conditions. organic-chemistry.org

Photoredox and Hypervalent Iodine Chemistry: The intersection of photoredox catalysis with organoiodine chemistry offers a powerful platform for discovering new reactions. youtube.com Visible-light-mediated reactions can generate radical intermediates under exceptionally mild conditions, enabling transformations that are difficult to achieve with traditional methods. Merging this with the unique reactivity of hypervalent iodine reagents could lead to novel multi-functionalization reactions of molecules derived from this compound. youtube.com

C-H Activation: Direct functionalization of C-H bonds is a major goal in modern organic synthesis. Future research may focus on developing catalytic systems that can selectively activate C-H bonds in the presence of the C-I bond of this compound or its derivatives, providing more direct and atom-economical routes to complex molecules.

Expanded Applications in Diverse Interdisciplinary Fields

This compound serves as a crucial intermediate in the synthesis of pharmaceuticals and other functional molecules. google.com Future research is expected to broaden its applications into new and diverse fields.

Medicinal Chemistry: The compound is a key building block for synthesizing complex molecules, including kinase inhibitors for cancer therapy like Alectinib. google.com Future work will likely involve its use in the synthesis of new drug candidates targeting a wide range of diseases. Its precursor, 2-(3-Iodophenyl)acetic acid, has been investigated as a synthetic radiotracer for positron emission tomography (PET) imaging, suggesting potential applications for its derivatives in diagnostic medicine. biosynth.com

Materials Science: Organoiodine compounds are finding use in the development of advanced materials. chemscene.com Derivatives of this compound could be incorporated into polymers or organic frameworks to create materials with specific optical or electronic properties. The heavy iodine atom can impart useful properties, such as high X-ray absorption, which is exploited in medical contrast agents. wikipedia.org This property could also be leveraged in the design of novel scintillators or radiation-shielding materials.

Biochemistry and Chemical Biology: The ability to attach this molecule to biomolecules through its reactive handles could enable the development of new chemical probes to study biological processes. Its derivatives could be used to label proteins or nucleic acids for imaging or to develop activity-based probes for enzyme profiling.

Advanced Characterization Techniques and In Situ Spectroscopic Studies

A deeper understanding of the structure, properties, and reactivity of this compound and its derivatives requires the application of sophisticated analytical techniques.

Advanced Structural Analysis: While routine techniques like NMR and mass spectrometry are standard, advanced methods can provide deeper insights. Techniques such as X-ray diffraction (XRD) can determine the precise three-dimensional structure of crystalline derivatives, while scanning electron microscopy (SEM) and transmission electron microscopy (TEM) can reveal the morphology and nanostructure of materials derived from the compound. researchgate.netresearchgate.net

In Situ and Operando Spectroscopy: To understand reaction mechanisms and catalyst behavior in real-time, in situ and operando spectroscopic methods are invaluable. kit.edu These techniques monitor reactions as they happen, providing information on transient intermediates and the active state of catalysts. chemcatbio.org For reactions involving this compound, techniques like in situ FTIR or Raman spectroscopy could identify surface-adsorbed species on a catalyst, while X-ray Absorption Spectroscopy (XAS) could track changes in the oxidation state and coordination environment of a metal catalyst during a reaction. kit.educhemcatbio.orgyoutube.com

Table 2: Application of Advanced Characterization Techniques

| Technique | Information Gained | Relevance to this compound Research |

|---|---|---|

| Synchrotron-based X-ray Diffraction (XRD) | High-resolution crystal structure, phase identification. researchgate.netmpg.de | Elucidating the solid-state structure of derivatives and materials. |

| X-ray Photoelectron Spectroscopy (XPS) | Surface elemental composition and chemical states. researchgate.net | Characterizing surface-functionalized materials or catalyst surfaces. |

| ***In Situ* FTIR/Raman Spectroscopy** | Identification of functional groups and reaction intermediates in real-time. kit.eduyoutube.com | Monitoring the progress of catalytic reactions and identifying transient species. |

| X-ray Absorption Spectroscopy (XAS) | Local atomic structure, oxidation state, and coordination of metal centers. chemcatbio.org | Understanding the dynamic behavior of catalysts in cross-coupling reactions. |

| Scanning Tunneling Microscopy (STM) | Atomic-scale surface imaging. researchgate.net | Visualizing the arrangement of derivative molecules on conductive surfaces for materials applications. |

Integration of Computational Design and Machine Learning in Synthesis and Application

The synergy between computational chemistry and experimental work is accelerating the pace of chemical discovery. Machine learning and artificial intelligence are becoming indispensable tools for designing synthetic routes and predicting molecular properties.

Computer-Aided Synthesis Planning (CASP): Machine learning algorithms, trained on vast databases of chemical reactions, can now propose viable retrosynthetic pathways for complex molecules. nih.govsci-hub.st For a target molecule derived from this compound, CASP tools can suggest efficient and novel synthetic routes, saving significant time and resources in the lab. illinois.edu

Reaction Optimization: Beyond planning, machine learning models can predict the optimal conditions (e.g., catalyst, solvent, temperature) for a given chemical reaction to maximize yield and minimize byproducts. nih.gov This approach can be used to refine and improve the efficiency of reactions involving this compound.

Predictive Modeling for Novel Applications: Computational tools can predict the properties of virtual compounds before they are synthesized. By designing derivatives of this compound in silico, researchers can screen for molecules with desired biological activities (e.g., binding affinity to a protein target) or material properties (e.g., electronic bandgap). This computational pre-screening focuses experimental efforts on the most promising candidates. optimlpse.co.uk

The future of research on this compound is bright and interdisciplinary. By embracing green chemistry, exploring novel reactivity, expanding into new applications, utilizing advanced analytical tools, and integrating computational design, the scientific community can continue to build upon the foundation of this versatile chemical compound.

Q & A

Q. What are the standard synthetic protocols for Ethyl 2-(3-iodophenyl)acetate, and what key reaction parameters influence yield?

this compound can be synthesized via a Claisen-Schmidt condensation or modified Knoevenagel reaction. A representative method involves reacting ethyl acetoacetate with 3-iodobenzaldehyde in the presence of a catalytic base (e.g., piperidine) and acetic acid under reflux in toluene. Critical parameters include:

- Temperature : Reflux conditions (~110°C) ensure efficient water removal via azeotropic distillation.

- Catalyst : Piperidine (0.5–1 mol%) accelerates enolate formation.

- Purification : Flash chromatography (e.g., 1:5 ethyl acetate/hexane) isolates the product from unreacted precursors and byproducts . Yield optimization requires strict control of stoichiometry and reaction time to minimize side reactions like over-condensation.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what are the diagnostic spectral features?

Key techniques include:

- <sup>1</sup>H NMR : Signals at δ 7.5–7.0 ppm (aromatic protons), δ 4.1 ppm (ester CH2), and δ 1.1 ppm (ester CH3).

- <sup>13</sup>C NMR : Peaks at ~165 ppm (ester carbonyl), 138–122 ppm (aromatic carbons), and 59 ppm (ester CH2).

- IR : Strong absorption at ~1740 cm<sup>−1</sup> (C=O stretch).

- Mass Spectrometry : Molecular ion [M+H]<sup>+</sup> at m/z corresponding to C10H11IO2 (exact mass calculated: 306.08).

| Spectral Data (Reference) | <sup>1</sup>H NMR (δ) | <sup>13</sup>C NMR (δ) | IR (cm<sup>−1</sup>) |

|---|---|---|---|

| This compound | 7.54 (s, 1H), 4.10 (q) | 165.5 (C=O), 139.9 (Ar) | 1740 (C=O) |

| Data derived from analogous synthesis in . |

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound when encountering low yields due to steric hindrance from the iodine substituent?

Steric hindrance from the bulky iodine atom can slow enolate formation. Mitigation strategies include:

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance enolate stability.

- Stepwise Synthesis : Pre-forming the enolate with LDA or NaH before adding 3-iodobenzaldehyde.

- Microwave Assistance : Shortens reaction time, reducing decomposition risks . Comparative studies with trifluoromethyl analogs (e.g., Ethyl 2-(3-(trifluoromethyl)phenyl)acetate) show similar steric challenges, resolved by adjusting catalyst loading .

Q. What strategies are recommended for resolving discrepancies in spectroscopic data between experimental and theoretical (DFT-calculated) values?

Discrepancies in NMR shifts or IR stretches may arise from solvent effects, tautomerism, or impurities. Methodological steps include:

- Cross-Validation : Confirm purity via HPLC or elemental analysis.

- Solvent Correction : Compare experimental data in CDCl3 vs. DMSO-d6.

- DFT Refinement : Use software like Gaussian to model solvent interactions and isotopic effects. Structural validation via single-crystal X-ray diffraction (using SHELX ) resolves ambiguities in regiochemistry.

Q. How does the electron-withdrawing effect of the 3-iodo substituent influence the reactivity of this compound in nucleophilic acyl substitution reactions compared to other halo-substituted analogs?

The 3-iodo group’s inductive (-I) effect increases the electrophilicity of the ester carbonyl, accelerating nucleophilic attack. Comparative kinetic studies show:

| Substituent | Relative Reaction Rate (vs. H) |

|---|---|

| -I | 2.3× |

| -CF3 | 1.8× |

| -Cl | 1.5× |

Data extrapolated from trifluoromethyl analog studies .

Methodological and Safety Considerations

Q. What are the best practices for handling and storing this compound to prevent decomposition?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.